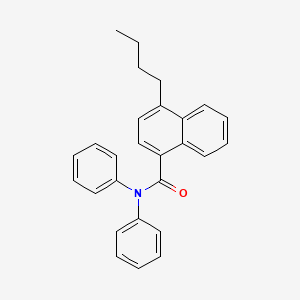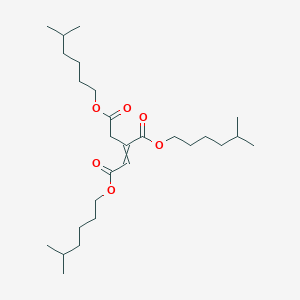
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- is a silane compound characterized by the presence of a tert-butyl group, two methyl groups, and a decanoyl group attached to a silicon atom. This compound is part of a broader class of organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- typically involves the reaction of tert-butylchlorodimethylsilane with a decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
tert-Butylchlorodimethylsilane+Decanoyl chloride→Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)-+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the decanoyl moiety can be reduced to form alcohols.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of surfaces for bioassays and biosensors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- involves its ability to form stable covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)-
- Silane, (1,1-dimethylethyl)dimethyl(1-oxopropyl)-
Comparison
Compared to its analogs, Silane, (1,1-dimethylethyl)dimethyl(1-oxodecyl)- has a longer alkyl chain, which imparts greater hydrophobicity and potentially different reactivity. This makes it more suitable for applications requiring enhanced water repellency and stability.
Propriétés
Numéro CAS |
833460-49-4 |
|---|---|
Formule moléculaire |
C16H34OSi |
Poids moléculaire |
270.53 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]decan-1-one |
InChI |
InChI=1S/C16H34OSi/c1-7-8-9-10-11-12-13-14-15(17)18(5,6)16(2,3)4/h7-14H2,1-6H3 |
Clé InChI |
PRSXUMNBUXMLFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
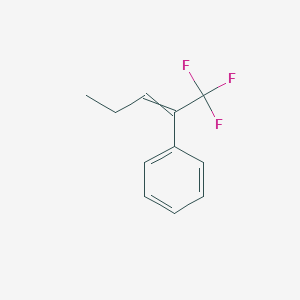
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
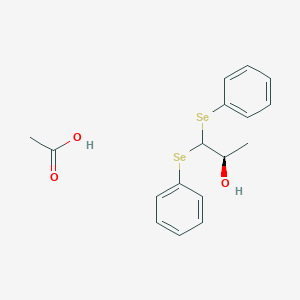
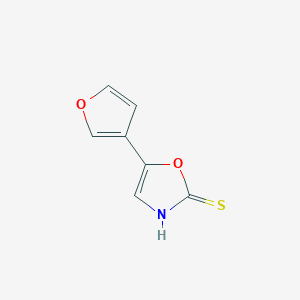
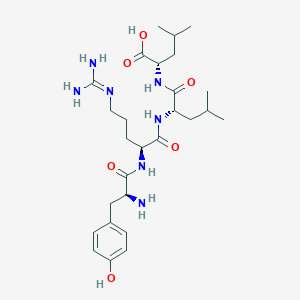

![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
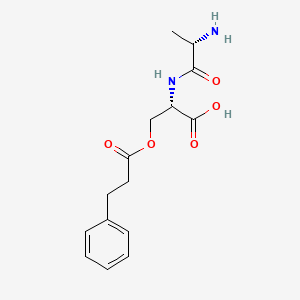
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
